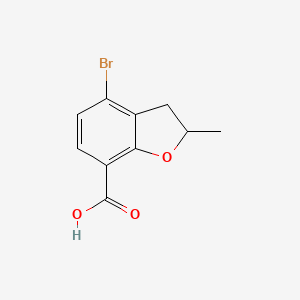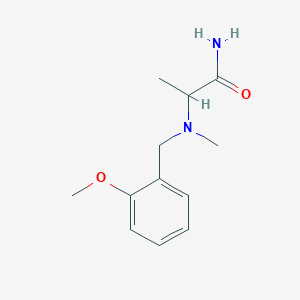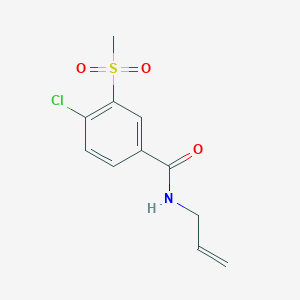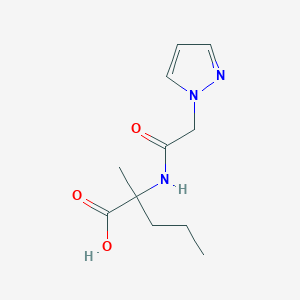![molecular formula C11H6N2O2S B14912148 2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile is an organic compound that features a unique combination of functional groups, including a formyl group, a furan ring, a sulfanyl linkage, a pyridine ring, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the formyl group. The sulfanyl linkage is then established, and finally, the pyridine ring is constructed with the carbonitrile group attached.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparación Con Compuestos Similares
- 2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carboxamide
- 2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-methanol
Comparison: Compared to its analogs, 2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity. The carbonitrile group can participate in a wider range of chemical reactions compared to carboxamide or methanol derivatives, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H6N2O2S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-(5-formylfuran-2-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6N2O2S/c12-6-8-2-1-5-13-11(8)16-10-4-3-9(7-14)15-10/h1-5,7H |
Clave InChI |
ZDLCDSYZRZGIKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SC2=CC=C(O2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
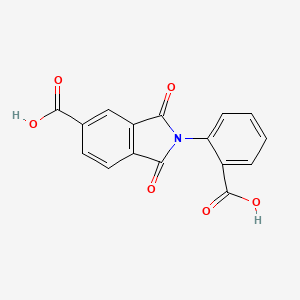

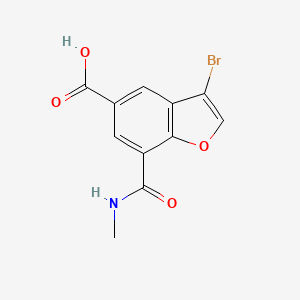

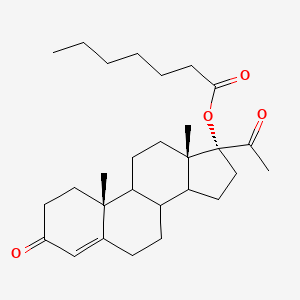
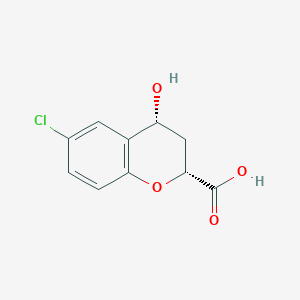
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
